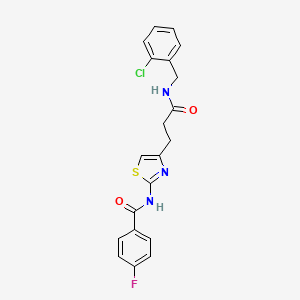

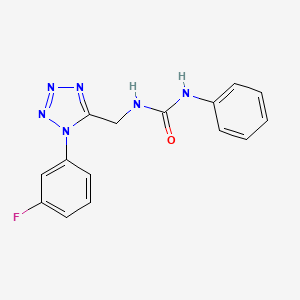

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-5-methoxy-2-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 59 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also contains 4 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), 2 tertiary amines (aliphatic), and 1 hydroxyl group .Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Estrogen Receptor Binding : An efficient multi-component synthesis process has led to the creation of compounds with significant anti-proliferative activities against human breast cancer and kidney cells. Molecular docking revealed good binding affinity with Bcl-2 protein, highlighting their potential in cancer therapy (Parveen et al., 2017).

Antimicrobial Activity : Novel compounds synthesized showed significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents. Docking studies with oxidoreductase proteins supported their inhibitory potency (Mandala et al., 2013).

Cytotoxic and CA Inhibitory Effects : New Mannich bases synthesized exhibited cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Compounds demonstrated high potency selectivity expression values and low Ki values in CA inhibition experiments, marking them as candidates for further drug development (Gul et al., 2019).

Antioxidant and Anticancer Agents

- Chrysin-Piperazine Conjugates : The combination of chrysin with piperazine moieties has yielded compounds with remarkable antioxidant power and promising anticancer activities. Specifically, analogs demonstrated significant activity against cervical and ovarian cancer cell lines without showing cytotoxicity toward human bone marrow-derived mesenchymal stem cells (Patel et al., 2016).

Antimicrobial and Antitumor Activities

- Novel Syntheses and Evaluations : The creation of new thiazolidinone derivatives and their evaluation for antimicrobial activity against bacteria and fungi highlights the versatility of these compounds in combating microbial infections. The incorporation of 1-pyridin-2-yl-piperazine further emphasizes their potential as antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name |

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-methoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-21-13-18(27)17(15-25-9-7-24(8-10-25)11-12-26)23-22(21)19(28)14-20(30-23)16-5-3-2-4-6-16/h2-6,13-14,26-27H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOVIVFCXSOPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCN(CC3)CCO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2527257.png)

![Diethyl 2-[(3-phenoxyphenyl)methylene]malonate](/img/structure/B2527259.png)

![N-(4-bromophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2527260.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2527261.png)

![6-[2-Chloro-5-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione](/img/structure/B2527262.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)

![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)

methanol](/img/structure/B2527274.png)